![molecular formula C12H8F3NO2 B235472 5-[3-(Trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B235472.png)
5-[3-(Trifluoromethyl)phenyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-(Trifluoromethyl)phenyl]furan-2-carboxamide, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TFP is a furan derivative that contains a trifluoromethyl group on the phenyl ring, which makes it a highly reactive and versatile compound. In
Applications De Recherche Scientifique
5-[3-(Trifluoromethyl)phenyl]furan-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. This compound has also been reported to have antibacterial and antifungal activity. In material science, this compound has been used as a building block for the synthesis of functional materials such as liquid crystals and polymers. In organic synthesis, this compound has been used as a versatile reagent for the preparation of various functionalized compounds.
Mécanisme D'action
The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]furan-2-carboxamide is not well understood. However, it is believed that the trifluoromethyl group on the phenyl ring plays a crucial role in its biological activity. The trifluoromethyl group is highly electron-withdrawing, which makes this compound a potent electrophile. This compound may react with various biological targets such as nucleophiles, enzymes, and receptors, leading to its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes. In addition, this compound has been reported to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
5-[3-(Trifluoromethyl)phenyl]furan-2-carboxamide has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in good yield. This compound is also a versatile reagent that can be used for the preparation of various functionalized compounds. However, this compound has some limitations. It is a highly reactive compound that requires careful handling to avoid unwanted reactions. This compound is also relatively expensive compared to other reagents.
Orientations Futures
5-[3-(Trifluoromethyl)phenyl]furan-2-carboxamide has shown great potential for various applications in scientific research. Some future directions for this compound include the development of new synthetic methods for this compound and its derivatives, the investigation of its biological activity against different cancer cell lines, and the exploration of its potential as a building block for the synthesis of functional materials. Furthermore, the development of new delivery systems for this compound may improve its bioavailability and enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 5-[3-(Trifluoromethyl)phenyl]furan-2-carboxamide involves the reaction of 5-iodo-2-furancarboxylic acid with 3-(trifluoromethyl)aniline in the presence of a palladium catalyst. The reaction is carried out under mild conditions and yields this compound as a white solid in good yield. The purity of this compound can be improved by recrystallization from a suitable solvent.
Propriétés
Formule moléculaire |
C12H8F3NO2 |
|---|---|
Poids moléculaire |
255.19 g/mol |
Nom IUPAC |
5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)8-3-1-2-7(6-8)9-4-5-10(18-9)11(16)17/h1-6H,(H2,16,17) |
Clé InChI |
DARQMQSEPIORQR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C(=O)N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B235397.png)
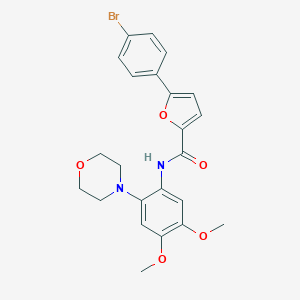
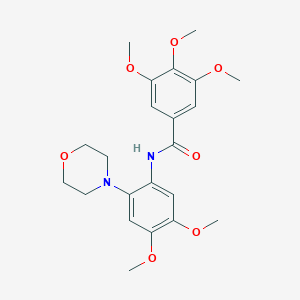
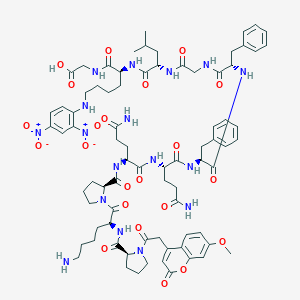
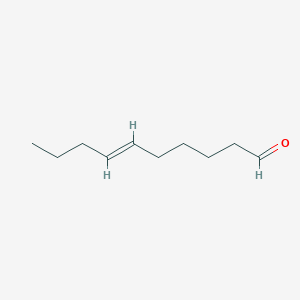

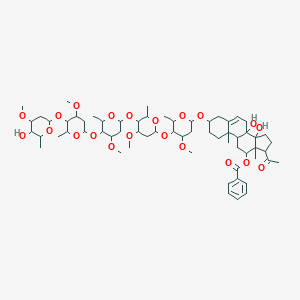
![(4As,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxyspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one](/img/structure/B235426.png)
![(7Z,18E,20Z)-17-Ethyl-2,4,10,12,14,16-hexahydroxy-9-(hydroxymethyl)-3,7,11,13,15,21-hexamethyl-23-azatricyclo[22.3.1.05,27]octacosa-1,3,5(27),7,18,20,24-heptaene-6,22,26,28-tetrone](/img/structure/B235437.png)
![2,4-Difluoro-1-[3-fluoro-4-(4-propylphenyl)phenyl]benzene](/img/structure/B235440.png)
![(3E,7E)-2-hydroxy-8-[[(2R)-2-[[(E,5S,6S)-5-hydroxy-6-[(2R,3R)-3-phenyloxiran-2-yl]hept-2-enyl]amino]-3-(4-methoxyphenyl)propanoyl]amino]-4-methyl-6-oxonona-3,7-dienoic acid](/img/structure/B235443.png)
![6-[[11-Carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-9-(4,5,6-trihydroxyoxan-2-yl)oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B235454.png)
![3-[[(10E,12E,18Z,20E)-5,7,9,23,25,27,31,33,34,35-decahydroxy-8,10,14,22,26,30-hexamethyl-15-[(E)-10-[(N'-methylcarbamimidoyl)amino]dec-6-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B235462.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B235471.png)